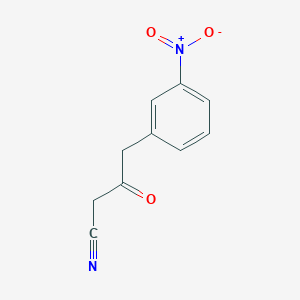

4-(3-Nitrophenyl)-3-oxo-butyronitrile

Beschreibung

4-(3-Nitrophenyl)-3-oxo-butyronitrile is a nitrile-containing organic compound featuring a 3-nitrophenyl substituent at the 4-position and a ketone group at the 3-position. Nitriles are widely used as intermediates in organic synthesis due to their versatility in transformations, such as hydrolysis to carboxylic acids or amides . The 3-nitrophenyl group confers electron-withdrawing effects, which may influence the compound’s stability, solubility, and participation in electrophilic reactions.

Eigenschaften

Molekularformel |

C10H8N2O3 |

|---|---|

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

4-(3-nitrophenyl)-3-oxobutanenitrile |

InChI |

InChI=1S/C10H8N2O3/c11-5-4-10(13)7-8-2-1-3-9(6-8)12(14)15/h1-3,6H,4,7H2 |

InChI-Schlüssel |

CMSGABKPCQPRMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)CC#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile

- Structure : Differs in substituent position (3-nitrophenyl at 2-position) and an additional phenyl group at the 4-oxo position.

- Functional Groups : Nitrile, ketone, and nitro groups.

- Applications : Nitriles like this are valuable intermediates in pharmaceuticals and agrochemicals due to their ability to form amides or amines .

N-(4-Nitrophenyl)-3-oxobutyramide

- Structure : Contains a 4-nitrophenyl group and an amide instead of a nitrile.

- Functional Groups : Amide, ketone, and nitro groups.

- Physicochemical Properties : The amide group enhances hydrogen bonding capability, increasing solubility in polar solvents compared to nitriles. This compound is listed in commercial catalogs (e.g., TCI Chemicals) for research applications .

- Reactivity : Amides are less reactive than nitriles, making this compound more stable but less versatile in synthetic pathways.

1-(4-Nitrophenyl)-3-Oxo-1-Butanol

- Structure : Features a hydroxyl group instead of a nitrile and a 4-nitrophenyl substituent.

- Functional Groups : Hydroxyl, ketone, and nitro groups.

- Properties : The hydroxyl group increases hydrophilicity (LogP ≈ 1.44) and polar surface area (PSA ≈ 78.74 Ų), making it more water-soluble than nitrile analogs .

- Applications : Used in asymmetric aldol reactions and organic catalysis due to its chiral center .

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

- Structure : Substituted with fluorine atoms (trifluoro and 4-fluorophenyl groups).

- Functional Groups : Nitrile, ketone, fluoro, and trifluoromethyl groups.

- Electronic Effects : Fluorine atoms increase electronegativity, enhancing electrophilicity at the ketone and nitrile groups compared to nitro-substituted analogs.

- Molecular Weight: 231.15 g/mol, heavier than non-fluorinated analogs due to fluorine atoms .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Electronic Effects : Nitro groups (strong electron-withdrawing) in 4-(3-nitrophenyl)-3-oxo-butyronitrile enhance the electrophilicity of the ketone, facilitating nucleophilic additions. Fluorinated analogs (e.g., compound in ) exhibit even greater electrophilicity due to fluorine’s inductive effects.

- Biological Activity : Nitriles with nitroaryl groups are explored for antimicrobial and anticancer properties, though substituent positions significantly impact efficacy .

- Synthetic Utility : The target compound’s nitrile group allows conversion to amines or carboxylic acids, whereas hydroxyl or amide analogs (e.g., ) are more suited for hydrogen-bond-driven applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.